
1,1,2-Trimethyldecahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyldecahydronaphthalene can be achieved through several synthetic routes. One common method involves the hydrogenation of 1,1,2-trimethylnaphthalene under high pressure and temperature conditions. The reaction typically requires a catalyst, such as palladium or platinum, to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process involves the continuous flow of hydrogen gas and the substrate (1,1,2-trimethylnaphthalene) over a fixed-bed catalyst. The reaction conditions, including temperature, pressure, and flow rates, are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
1,1,2-Trimethyldecahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1,1,2-Trimethyldecahydronaphthalene has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,2-Trimethyldecahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or alter cellular signaling pathways. The exact mechanism of action depends on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
1,1,6-Trimethyl-1,2-dihydronaphthalene: An aroma compound present in wine, particularly aged Rieslings.
1,2,3-Trimethylnaphthalene: Another polycyclic hydrocarbon with similar structural features.
Uniqueness
1,1,2-Trimethyldecahydronaphthalene is unique due to its specific arrangement of methyl groups and its fully saturated decahydronaphthalene core
属性
CAS 编号 |
30501-40-7 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC 名称 |
7,8,8-trimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene |
InChI |
InChI=1S/C13H24/c1-10-8-9-11-6-4-5-7-12(11)13(10,2)3/h10-12H,4-9H2,1-3H3 |
InChI 键 |
KNJMHZCSSFCMFU-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2CCCCC2C1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
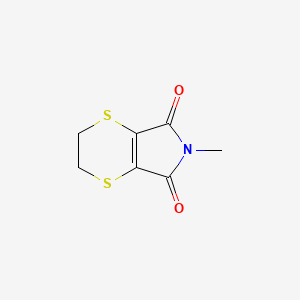
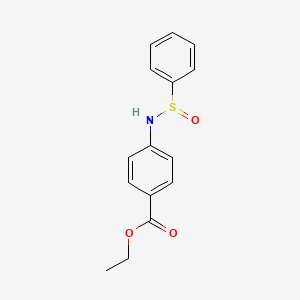

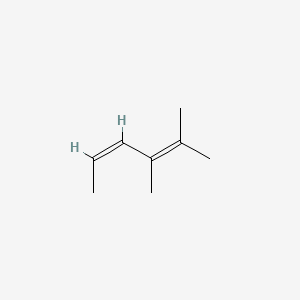

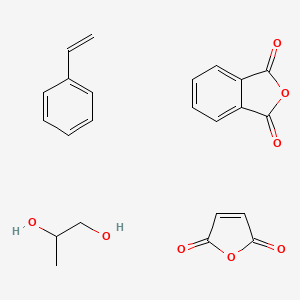
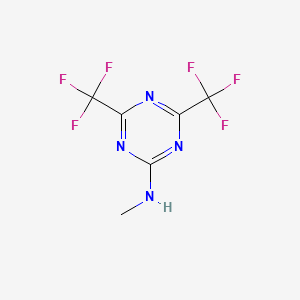
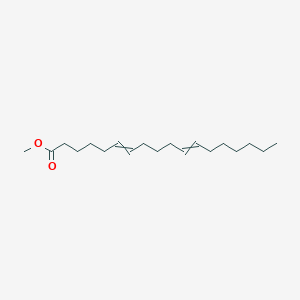
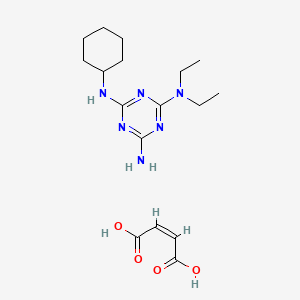
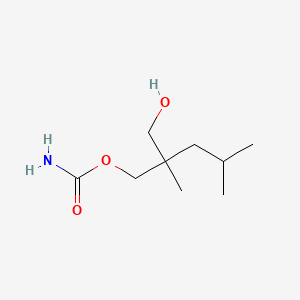
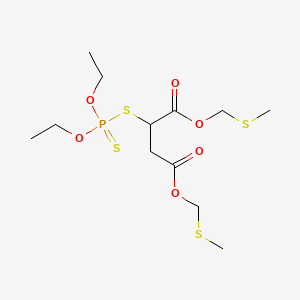
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
